molecular formula C17H16ClN5O B2483485 N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide CAS No. 1291867-76-9

N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide

Cat. No.: B2483485
CAS No.: 1291867-76-9
M. Wt: 341.8
InChI Key: ANFQQGPEDZBKRD-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, a benzyl group, a chloroanilino group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of N-benzyl-N-methylamine with 4-chloroaniline in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with triazolidine-4-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial, antifungal, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(4-chlorophenyl)-N-methyltriazolidine-4-carboxamide
  • N-benzyl-5-(4-fluoroanilino)-N-methyltriazolidine-4-carboxamide
  • N-benzyl-5-(4-bromoanilino)-N-methyltriazolidine-4-carboxamide

Uniqueness

N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide is unique due to the presence of the chloroanilino group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-23(11-12-5-3-2-4-6-12)17(24)15-16(21-22-20-15)19-14-9-7-13(18)8-10-14/h2-10,15-16,19-22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYABLWBEPYZSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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